Ultrafast Photoprotective Deactivation Kinetics of Sinapoyl Malate vs. Sinapic Acid
Sinapoyl malate undergoes trans-cis photoisomerization with a deactivation time constant of ∼20–30 ps, effectively dissipating absorbed UV energy as heat [1]. While sinapic acid relaxes on a similar timescale (tens of picoseconds), its cis-photoproduct exhibits drastically reduced UV absorption, compromising sustained photoprotection [2]. In contrast, the cis-photoproduct of sinapoyl malate retains strong UV absorption, enabling continuous shielding under prolonged irradiation [2].
| Evidence Dimension | Excited-state deactivation time |
|---|---|
| Target Compound Data | ∼20–30 ps (trans-cis isomerization) |
| Comparator Or Baseline | Sinapic acid: few tens of picoseconds (exact value not specified); cis-photoproduct loses UV absorption efficacy |
| Quantified Difference | Comparable deactivation speed; however, sinapoyl malate cis-product retains strong UV absorption, whereas sinapic acid cis-product does not |
| Conditions | Femtosecond transient absorption spectroscopy; physiological pH conditions; dioxane and methanol solvents |
Why This Matters
This difference in photoproduct absorption ensures that sinapoyl malate maintains photoprotective capacity over extended UV exposure, a critical advantage for sunscreen formulations and plant photobiology studies.
- [1] Baker LA, Horbury MD, Greenough SE, Allais F, Walsh PS, Habershon S, Stavros VG. Conservation of ultrafast photoprotective mechanisms with increasing molecular complexity in sinapoyl malate derivatives. ChemPhysChem. 2020;21(17):2006-2011. View Source
- [2] Luo J, Liu Y, Yang S, Flourat AL, Allais F, Han K. Ultrafast Barrierless Photoisomerization and Strong Ultraviolet Absorption of Photoproducts in Plant Sunscreens. J Phys Chem Lett. 2017;8(5):1025-1030. View Source
